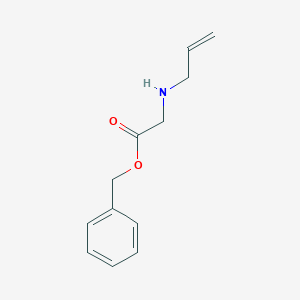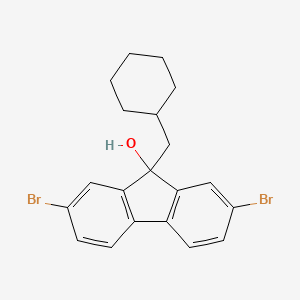![molecular formula C12H7ClN2O B13881700 6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the oxazolo[5,4-b]pyridine family, which is known for its diverse pharmacological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine typically involves the construction of the oxazolo[5,4-b]pyridine scaffold followed by the introduction of the chloro and phenyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a palladium-catalyzed direct C–H bond functionalization methodology can be used to build the tricyclic scaffold . Industrial production methods may involve multi-step synthesis starting from commercially available substances, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Análisis De Reacciones Químicas
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Functionalization: Orthogonal functionalization can be achieved through palladium-catalyzed C–H bond functionalization.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial, antifungal, and antitumor activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity by binding to the kinase through key hydrogen bonds . This interaction can lead to the modulation of various cellular processes, including cell growth and survival.
Comparación Con Compuestos Similares
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-c]pyridines. These compounds share similar structural features but differ in their specific functional groups and pharmacological activities . The uniqueness of this compound lies in its specific chloro and phenyl substitutions, which contribute to its distinct chemical and biological properties.
Similar Compounds
Propiedades
Fórmula molecular |
C12H7ClN2O |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
6-chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7ClN2O/c13-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
ZHUJKVUJSJPRLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
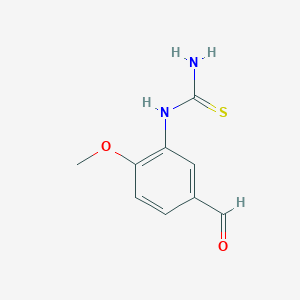

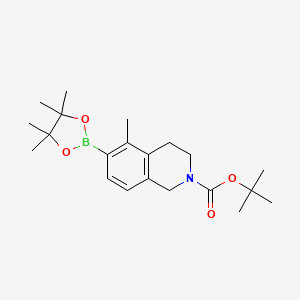
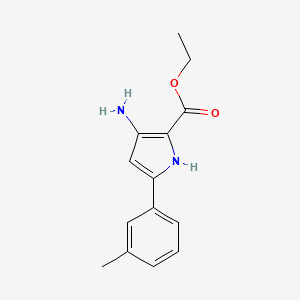
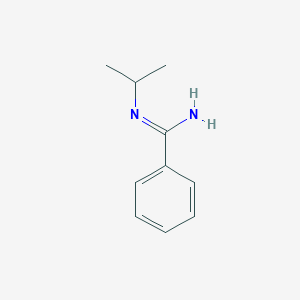
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
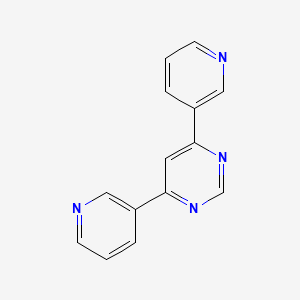
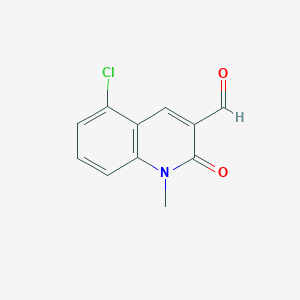
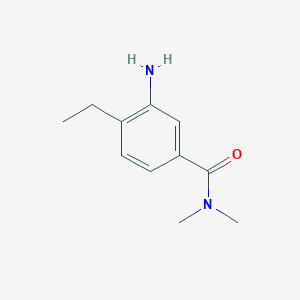
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
